molecular formula C24H16N4O2 B3481115 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide

Cat. No.: B3481115
M. Wt: 392.4 g/mol
InChI Key: YEMNIPQWXPJICC-UHFFFAOYSA-N
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Description

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by its coupling with the quinoline derivative. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of benzohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the quinoline moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide is unique due to its combination of the oxadiazole and quinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-quinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O2/c29-22(26-21-10-4-9-20-19(21)8-5-15-25-20)16-11-13-18(14-12-16)24-28-27-23(30-24)17-6-2-1-3-7-17/h1-15H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMNIPQWXPJICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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